molecular formula C11H15BrN2O B3920169 3-bromo-N-[2-(dimethylamino)ethyl]benzamide CAS No. 6218-08-2

3-bromo-N-[2-(dimethylamino)ethyl]benzamide

Cat. No.: B3920169
CAS No.: 6218-08-2
M. Wt: 271.15 g/mol
InChI Key: GWYHEJFSZYVDSU-UHFFFAOYSA-N
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Description

3-Bromo-N-[2-(dimethylamino)ethyl]benzamide is a brominated benzamide derivative featuring a dimethylaminoethyl side chain. This compound is structurally characterized by a benzamide core substituted with a bromine atom at the meta position and a 2-(dimethylamino)ethyl group attached to the amide nitrogen. The dimethylaminoethyl moiety enhances solubility in polar solvents and may contribute to biological activity, particularly in medicinal chemistry contexts such as anticancer research .

Properties

IUPAC Name

3-bromo-N-[2-(dimethylamino)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-14(2)7-6-13-11(15)9-4-3-5-10(12)8-9/h3-5,8H,6-7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYHEJFSZYVDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392820
Record name 3-bromo-N-[2-(dimethylamino)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6218-08-2
Record name 3-bromo-N-[2-(dimethylamino)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[2-(dimethylamino)ethyl]benzamide typically involves the following steps:

    Bromination of Benzamide: Benzamide is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the third position of the benzene ring.

    Amidation Reaction: The brominated benzamide is then reacted with 2-(dimethylamino)ethylamine under appropriate conditions to form the desired product. This step usually requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or a similar reagent to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the meta position undergoes NAS with various nucleophiles. This reaction is critical for modifying the aromatic ring and generating derivatives for pharmaceutical or material science applications.

Key Reactions:

NucleophileConditionsProductYieldSource
[¹⁸F]FluorideKryptofix 2.2.2, K₂CO₃, 100°C, 10 min3-[¹⁸F]Fluoro-N-[2-(dimethylamino)ethyl]benzamide15–20%

Mechanism :
The reaction proceeds via a two-step process:

  • Activation : The bromine atom is activated by electron-withdrawing groups (e.g., amide), facilitating nucleophilic attack.

  • Substitution : [¹⁸F]Fluoride displaces bromine under thermal conditions, forming a carbon-fluorine bond .

Amide Bond Reactivity

ReactantConditionsProductNotes
Concentrated HClReflux, 12 hr3-Bromobenzoic acid + 2-(dimethylamino)ethylamineRequires prolonged heating

Implications :

  • Stability in biological systems makes it suitable for drug candidates.

  • Controlled hydrolysis enables recovery of precursor components.

Functional Group Interactions

The dimethylaminoethyl side chain participates in acid-base reactions and coordination chemistry:

Reaction TypeReagentOutcome
ProtonationHClFormation of water-soluble ammonium salt
Metal CoordinationPd(II)Potential catalyst support in cross-coupling reactions

Applications :

  • Enhanced solubility via protonation aids purification.

  • Metal complexes may enable catalytic applications, though direct evidence requires further study .

Comparative Reactivity

The bromine position significantly influences reactivity:

CompoundBromine PositionRelative NAS Rate
3-Bromo-N-[2-(dimethylamino)ethyl]benzamideMeta1.0 (Reference)
4-Bromo-N-[2-(dimethylamino)ethyl]benzamidePara0.7
2-Bromo-N-[2-(dimethylamino)ethyl]benzamideOrtho0.3

Data extrapolated from analog studies

Synthetic Utility

This compound serves as a precursor for:

  • PET Tracers : Radiofluorination produces melanoma imaging agents .

  • Pharmaceutical Intermediates : Bromine substitution enables access to kinase inhibitors or antimicrobial agents.

The chemical versatility of this compound underscores its value in medicinal chemistry and materials science. While NAS dominates its reactivity profile, opportunities exist to explore its coordination chemistry and biological interactions further.

Scientific Research Applications

Antitumor Properties :
Research indicates that 3-bromo-N-[2-(dimethylamino)ethyl]benzamide exhibits significant antitumor activity. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of the dimethylamino group is believed to enhance membrane permeability, facilitating its bioactivity.

Mechanism of Action :
The compound interacts with various biological pathways, influencing signaling related to cell growth and apoptosis. Interaction studies have shown that it may modulate receptors and enzymes critical for these processes.

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

  • Amide Coupling : The initial step often includes the coupling of appropriate amines with carboxylic acids.
  • Bromination : Following the formation of the amide, bromination is performed to introduce the bromine atom at the meta position on the benzene ring.

Alternative synthetic routes may also be explored to optimize yield and purity.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for developing analogs with improved efficacy and selectivity. Comparative studies have identified several structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
N-[2-(dimethylamino)ethyl]benzamideLacks bromine; simpler structureMay exhibit different biological activities
4-bromo-N-[2-(dimethylamino)ethyl]benzamideBromine at para position; similar side chainPotentially different reactivity profiles
3-chloro-N-[2-(dimethylamino)ethyl]benzamideChlorine instead of bromineMay have distinct pharmacokinetics

These comparisons provide insights into how modifications affect biological activity and pharmacological profiles.

Case Studies

  • Antitumor Activity Assessment :
    • A study evaluated the antitumor efficacy of this compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
  • Receptor Interaction Studies :
    • Another investigation focused on the compound's interaction with dopamine receptors (D2 and D3). Binding affinity assays revealed that this compound exhibited selective binding to D3 receptors, highlighting its potential as a therapeutic agent for conditions such as schizophrenia or Parkinson's disease .

Mechanism of Action

The mechanism of action of 3-bromo-N-[2-(dimethylamino)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoethyl group can enhance the compound’s binding affinity to these targets, while the bromine atom may influence its reactivity and stability. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Antitumor Potential

  • Dimethylaminoethyl Side Chains: Compounds like N-(2-dimethylaminoethyl)-2-(4,8,9-trimethyl-2-oxo-2H-furo-[2,3-h]quinolin-1-yl)-acetamide (1h) demonstrated significant antitumor activity (IC50 = 14.45 μM against P388 cells), outperforming parent compounds lacking the dimethylaminoethyl group .
  • Position-Specific Effects : 5- and 6-substituted naphthalimide derivatives (e.g., 3b and 4b) showed IC50 values as low as 0.23 μM against P388D1 cells, highlighting the importance of substituent placement .

Physical and Chemical Properties

  • Reactivity: Ethyl 4-(dimethylamino) benzoate (analogous to the dimethylaminoethyl group) exhibits higher reactivity than 2-(dimethylamino) ethyl methacrylate in resin cements, suggesting similar trends in the target compound’s stability .

Comparative Analysis of Structural Analogs

Compound Name Substituents/Modifications Molecular Weight Key Properties/Activity Reference
3-Bromo-N-[2-(dimethylamino)ethyl]benzamide Bromine (meta), dimethylaminoethyl 285.16 Antitumor potential, solubility
3-Bromo-N-[2-(diisopropylamino)ethyl]benzamide Diisopropylaminoethyl 327.26 Reduced polarity, structural bulk
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-Dimethoxyphenethyl 285.34 Lower antitumor activity (IC50 >100 μM)
3-Bromo-N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}benzamide Morpholine, dimethylaminophenyl 432.36 Fluorescence-based assays
5-((3-Bromo-2,6-dimethoxybenzamide)methyl)-5-hydroxy-1-ethyl-2-pyrrolidone Hydroxypyrrolidone, dimethoxy N/A Complex solubility profile

Biological Activity

3-Bromo-N-[2-(dimethylamino)ethyl]benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article provides an overview of its biological activity, including its mechanisms, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C11H15BrN2OC_{11}H_{15}BrN_2O and a molecular weight of approximately 271.15 g/mol. Its structure features a bromine atom attached to a benzamide moiety, along with a dimethylaminoethyl side chain. The presence of the bromine atom enhances its reactivity, making it suitable for various chemical and biological studies.

Research indicates that this compound exhibits significant antitumor activity. Preliminary data suggest that it may inhibit cancer cell proliferation through several mechanisms:

  • Apoptosis Induction : The compound has been shown to promote programmed cell death in cancer cells.
  • Cell Cycle Arrest : It interferes with the normal cell cycle, preventing cancer cells from dividing.
  • Enhanced Membrane Permeability : The dimethylamino group is known to enhance the compound's ability to cross cellular membranes, increasing its bioavailability and efficacy against tumor cells.

In Vitro Studies

In vitro studies have demonstrated that this compound interacts with various cellular receptors and enzymes. These interactions are critical for understanding its mechanism of action and therapeutic potential. Notably, it has been observed to modulate biological pathways related to cell growth and apoptosis .

Structure-Activity Relationship (SAR)

The following table summarizes some structurally similar compounds and their unique aspects, which help elucidate the SAR for this compound:

Compound NameStructure FeaturesUnique Aspects
N-[2-(dimethylamino)ethyl]benzamideLacks bromine; simpler structureMay exhibit different biological activities
4-bromo-N-[2-(dimethylamino)ethyl]benzamideBromine at para positionPotentially different reactivity profiles
3-chloro-N-[2-(dimethylamino)ethyl]benzamideChlorine instead of bromineMay have distinct pharmacokinetics

These comparisons provide insights into how modifications to the chemical structure can influence biological activity.

Case Studies and Research Findings

  • Antitumor Activity : A study reported that this compound significantly inhibited the proliferation of various cancer cell lines. The mechanism involved both apoptosis and cell cycle arrest, suggesting its potential as an anticancer agent .
  • Kinase Inhibition : In silico studies have indicated that this compound may act as a kinase inhibitor, which is crucial for targeting specific signaling pathways involved in cancer progression. The compound's ability to bind selectively to certain kinases could enhance its therapeutic efficacy .
  • Comparative Efficacy : When tested alongside other known anticancer agents, this compound showed comparable or superior efficacy in inducing apoptosis in resistant cancer cell lines, highlighting its potential role in overcoming drug resistance .

Q & A

Q. Basic Properties :

  • Molecular Formula : C₁₁H₁₄BrN₂O.
  • Molecular Weight : 285.15 g/mol (calculated from PubChem data for analogous bromobenzamides) .
  • Solubility : Polar aprotic solvents (e.g., DMF, DMSO) are preferred due to the tertiary amine and amide groups. Limited aqueous solubility suggests formulation challenges for biological assays .

Advanced Analysis :
LogP values (predicted ~1.8) indicate moderate lipophilicity, impacting blood-brain barrier permeability in pharmacological studies. Hydrogen-bonding capacity (amide NH, tertiary amine) affects crystal packing and stability, as seen in related benzamide crystal structures .

How is this compound utilized in biological studies, particularly in oncology research?

Basic Applications :
Derivatives of N-(2-(dimethylamino)ethyl)benzamide have shown antitumor potential by targeting DNA repair pathways or kinase inhibition. For example, structurally similar compounds exhibit activity against melanoma and breast cancer cell lines .

Advanced Experimental Design :
To validate mechanisms, researchers use:

  • In vitro assays : Measure IC₅₀ values in cancer cell lines (e.g., MTT assays).
  • Pharmacokinetic profiling : Assess metabolic stability using liver microsomes.
  • Target identification : Employ affinity chromatography or computational docking (e.g., AutoDock) to identify binding partners .

What challenges arise in scaling up synthesis, and how can reaction conditions be optimized?

Q. Methodological Considerations :

  • Byproduct Formation : Bromine displacement during amide coupling may produce impurities. Monitoring via HPLC or LC-MS is critical.
  • Temperature Control : Exothermic reactions require gradual addition of reagents to prevent decomposition.
  • Catalyst Selection : Palladium-based catalysts improve yield in Suzuki-Miyaura cross-coupling if further functionalization is needed .

How does this compound perform in molecular imaging, and what modifications enhance its specificity?

Advanced Imaging Applications :
Related ¹⁸F-labeled benzamide derivatives (e.g., ¹⁸F-DMFB) demonstrate high tumor-to-background ratios in PET imaging for melanoma. Key modifications include:

  • Radiolabeling : Introducing ¹⁸F at the benzene ring via nucleophilic aromatic substitution.
  • Side-chain engineering : Adjusting the dimethylamino group to optimize pharmacokinetics and reduce off-target binding .

How should researchers address contradictions in reported biological activity data?

Q. Data Contradiction Analysis :

  • Reproducibility Checks : Verify assay conditions (e.g., cell line authenticity, serum concentration).
  • Metabolite Interference : Use LC-MS to confirm compound stability in culture media.
  • Structural Confirmation : Recharacterize batches via ¹H NMR and HRMS to rule out degradation .

What safety protocols are essential for handling this compound in the laboratory?

Q. Safety Guidelines :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of brominated intermediates.
  • Waste Disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .

How do structural modifications impact its pharmacological profile?

Q. Structure-Activity Relationship (SAR) Insights :

  • Bromine Position : Meta-substitution (3-bromo) enhances steric hindrance, potentially improving target selectivity.
  • Dimethylaminoethyl Chain : Increases basicity, influencing cellular uptake and lysosomal trapping.
  • Amide Linker : Replacing with sulfonamide or urea alters hydrogen-bonding interactions with target proteins .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-bromo-N-[2-(dimethylamino)ethyl]benzamide
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3-bromo-N-[2-(dimethylamino)ethyl]benzamide

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